Choline Fenofibrate

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and is indicated for cardiovascular disease and has 4 investigational indications.

See also: Fenofibric Acid (has active moiety).

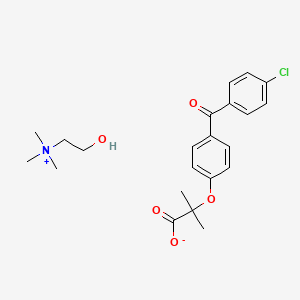

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4.C5H14NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6(2,3)4-5-7/h3-10H,1-2H3,(H,20,21);7H,4-5H2,1-3H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAZHODZSADEHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234939 | |

| Record name | Choline fenofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856676-23-8 | |

| Record name | Choline fenofibrate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856676238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline fenofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE FENOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BMH7IZT98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Choline Fenofibrate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline fenofibrate, a novel salt formulation of fenofibric acid, represents a significant advancement in the management of dyslipidemia. As a prodrug of fenofibric acid, it exerts its therapeutic effects by activating the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and mechanism of action of this compound. It includes a detailed summary of its clinical efficacy, experimental protocols from key studies, and visual representations of its synthesis and signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Rationale for Development

Fenofibrate, a third-generation fibric acid derivative, has long been a cornerstone in treating dyslipidemia, particularly hypertriglyceridemia.[1] However, its high lipophilicity and poor aqueous solubility presented challenges in formulation, leading to issues with bioavailability and a notable food effect, requiring administration with meals to ensure optimal absorption.[1]

The development of this compound was driven by the need to overcome these limitations. By creating a choline salt of fenofibric acid, the active metabolite of fenofibrate, a more hydrophilic compound was achieved.[2][3] This enhanced hydrophilicity allows for improved dissolution and absorption across the gastrointestinal tract, mitigating the food effect and leading to more consistent bioavailability.[1][2] this compound is rapidly dissociated into fenofibric acid and choline upon administration.[2]

Synthesis Pathway

The synthesis of this compound is typically achieved through the reaction of fenofibric acid with a source of choline. Several methods have been described, with a common pathway involving the hydrolysis of fenofibrate to fenofibric acid, followed by a salt formation reaction with choline hydroxide.

A representative synthesis process involves two main stages:

-

Hydrolysis of Fenofibrate to Fenofibric Acid: Fenofibrate is hydrolyzed, often in the presence of a base such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is heated to drive the conversion to fenofibric acid.[4]

-

Salt Formation with Choline Hydroxide: The resulting fenofibric acid is then reacted with choline hydroxide in a solvent such as isopropanol.[5][6] The mixture is heated and then cooled to facilitate the crystallization of the this compound salt, which can then be isolated by filtration.[5]

Below is a diagram illustrating a common synthesis pathway for this compound.

Mechanism of Action: PPARα Activation

This compound is a prodrug that is converted to its active form, fenofibric acid, in the body.[7] The primary mechanism of action of fenofibric acid is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7][8] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and lipoprotein metabolism, as well as inflammation.[7][9]

Upon binding to PPARα, fenofibric acid induces a conformational change in the receptor.[7] This activated receptor then forms a heterodimer with the retinoid X receptor (RXR). The PPARα-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[10]

The key downstream effects of PPARα activation by fenofibric acid include:

-

Increased Lipolysis and Clearance of Triglyceride-Rich Lipoproteins: Activation of PPARα upregulates the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in very low-density lipoproteins (VLDL) and chylomicrons.[7] It also downregulates the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[7] This dual action enhances the catabolism of triglyceride-rich particles, leading to a reduction in plasma triglyceride levels.

-

Increased HDL Cholesterol: PPARα activation increases the expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of high-density lipoprotein (HDL).[7] This leads to increased production of HDL particles and contributes to reverse cholesterol transport.

-

Reduced VLDL Synthesis: By promoting the beta-oxidation of fatty acids in the liver, PPARα activation reduces the availability of fatty acids for triglyceride and VLDL synthesis.[7]

-

Anti-inflammatory Effects: PPARα activation has been shown to exert anti-inflammatory effects, which may contribute to its cardiovascular benefits.[7]

The signaling pathway for the mechanism of action of this compound is depicted below.

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of mixed dyslipidemia. A notable multicenter, open-label, randomized clinical trial compared the efficacy and safety of this compound (135 mg) with micronized fenofibrate (160 mg) in Indian patients with mixed dyslipidemia over a 12-week period.[2][11]

Quantitative Data Summary

The primary endpoint of the study was the percentage change in serum triglyceride levels. The results showed that both treatments significantly reduced triglyceride levels and increased HDL cholesterol levels from baseline.[2][11] The key findings are summarized in the table below.

| Parameter | This compound (135 mg) | Micronized Fenofibrate (160 mg) | P-value (between groups) |

| Triglycerides (TG) | |||

| Mean % Reduction at 12 weeks | 34.24% | 38.13% | 0.471 |

| High-Density Lipoprotein Cholesterol (HDL-C) | |||

| Mean % Increase at 12 weeks | 10% | 9% | 0.598 |

Data from Patel P, Barkate H. Indian J Endocrinol Metab. 2016 Jan-Feb;20(1):67-71.[2][11]

The study concluded that 135 mg of this compound is as safe and effective as 160 mg of micronized fenofibrate in this patient population.[2][11] Both treatments were well-tolerated.[2][11]

Experimental Protocol: Comparative Clinical Trial

The following provides a detailed methodology for the key comparative clinical trial.

-

Study Design: A multicenter, open-label, randomized, active-controlled, comparative, parallel-group study.[2][11]

-

Patient Population: 226 patients with mixed dyslipidemia (serum triglyceride levels between 150 and 500 mg/dL), aged 18-70 years, who were on a stable statin dose for at least 8 weeks.[2][11][12]

-

Randomization and Treatment: Patients were randomized to receive either this compound 135 mg delayed-release tablets (n=116) or micronized fenofibrate 160 mg tablets (n=110) once daily for 12 weeks.[2][11]

-

Primary Endpoint: The primary endpoint was the percentage change in serum triglyceride levels from baseline to the end of the 12-week treatment period.[2][11]

-

Secondary Endpoints: Secondary endpoints included the percentage change in HDL-C, total cholesterol, and VLDL-C from baseline.[2]

-

Safety Assessments: Safety was evaluated through the monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study.[2]

-

Statistical Analysis: The statistical significance of the differences between the treatment groups was assessed, with a p-value of less than 0.05 considered statistically significant.[2][11]

The workflow for this clinical trial is illustrated in the diagram below.

Conclusion

This compound represents a well-considered evolution in fibrate therapy, addressing the pharmacokinetic limitations of earlier fenofibrate formulations. Its discovery was guided by the principles of improving solubility and bioavailability, resulting in a more reliable and patient-friendly treatment option for dyslipidemia. The synthesis of this compound is a straightforward process of salt formation, and its mechanism of action is firmly established through the activation of PPARα, leading to beneficial effects on lipid metabolism. Clinical data confirms its efficacy and safety are comparable to traditional micronized fenofibrate. For researchers and professionals in drug development, this compound serves as a case study in successful drug reformulation and optimization.

References

- 1. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]

- 2. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population | Semantic Scholar [semanticscholar.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. CN109369425B - Preparation method of fenofibric acid choline salt - Google Patents [patents.google.com]

- 6. Improved Process For Preparing this compound [quickcompany.in]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Fenofibrate - Wikipedia [en.wikipedia.org]

- 9. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Bioavailability of Choline Fenofibrate Versus Fenofibric Acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the management of dyslipidemia, the evolution of fenofibrate formulations has been driven by the need to enhance bioavailability and reduce food-drug interactions. This technical guide provides a comprehensive comparison of the bioavailability of two key entities: choline fenofibrate and fenofibric acid. This compound, a choline salt of fenofibric acid, represents a significant advancement in formulation science, offering improved physicochemical properties over its predecessors. This guide will delve into the quantitative pharmacokinetic data, detailed experimental methodologies, and relevant physiological pathways to provide a clear understanding for researchers, scientists, and drug development professionals.

Core Concepts: From Prodrug to Active Moiety

Fenofibrate itself is a prodrug that is rapidly hydrolyzed in the body by esterases to its active metabolite, fenofibric acid.[1][2][3] It is fenofibric acid that exerts the therapeutic effects, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[1][4][5] This activation leads to a cascade of effects, including increased lipolysis and elimination of triglyceride-rich particles from the plasma.[4][5]

The primary challenge with earlier fenofibrate formulations was its poor water solubility, leading to low and variable absorption that was highly dependent on co-administration with food.[6][7] To overcome this, various formulations were developed, including micronized and nanoparticle versions, which improved bioavailability by increasing the drug's surface area.[6][7][8] this compound was engineered to further enhance solubility and absorption.[2]

Below is a diagram illustrating the metabolic conversion of this compound and the subsequent mechanism of action of fenofibric acid.

Metabolic and Signaling Pathway of this compound.

Comparative Bioavailability: Quantitative Data

Clinical studies have consistently demonstrated the superior bioavailability of this compound compared to older fenofibrate formulations and have established its bioequivalence to fenofibric acid at appropriate doses. A key advantage of this compound is that its absorption is not significantly affected by food, unlike earlier fenofibrate formulations.[6][7][8]

Human Bioavailability Studies

A pivotal study in rats demonstrated a stark difference in the absolute oral bioavailability between this compound and fenofibric acid, with this compound showing significantly higher absorption.[9]

| Compound | Absolute Oral Bioavailability (Rats) |

| This compound | 93.4%[9] |

| Fenofibric Acid | 40.0%[9] |

In humans, studies have focused on comparing different formulations and the effect of food. For instance, a study comparing two 135 mg this compound formulations (a reference capsule and a new tablet) found them to be bioequivalent under both fed and fasted conditions.[10][11]

| Parameter | Fed State (Geometric Mean Ratio, 90% CI) | Fasted State (Geometric Mean Ratio, 90% CI) |

| Cmax | 0.92 - 1.06[10][11] | 0.94 - 1.12[10][11] |

| AUC0-last | 0.95 - 1.01[10][11] | 0.94 - 1.00[10][11] |

| AUC0-∞ | 0.95 - 1.01[10][11] | 0.94 - 1.00[10][11] |

Data from a bioequivalence study of two 135 mg this compound formulations.[10][11]

Furthermore, a study established the bioequivalence of a 105 mg dose of fenofibric acid to a 145 mg dose of a nanoparticle fenofibrate formulation under both fed and fasted conditions.[3] This highlights the improved absorption characteristics of fenofibric acid formulations.

| Condition | Parameter | 90% Confidence Interval | Conclusion |

| Fasted | Cmax, AUC0-t, AUC0-∞ | Within 80% to 125%[3] | Bioequivalent[3] |

| Fed | Cmax, AUC0-t, AUC0-∞ | Within 80% to 125%[3] | Bioequivalent[3] |

Bioequivalence of 105 mg fenofibric acid vs. 145 mg fenofibrate.[3]

Another important aspect is the absorption throughout the gastrointestinal tract. A study demonstrated that fenofibric acid is well-absorbed throughout the GI tract, with significantly greater bioavailability compared to fenofibrate in all regions, particularly the colon.[12]

| GI Region | Absolute Bioavailability (Fenofibric Acid) | Absolute Bioavailability (Fenofibrate) |

| Stomach | ~81%[4][12] | ~69%[12] |

| Proximal Small Bowel | ~88%[4][12] | ~73%[12] |

| Distal Small Bowel | ~84%[4][12] | ~66%[12] |

| Colon | ~78%[4][12] | ~22%[12] |

Experimental Protocols: A Closer Look

The assessment of bioavailability and bioequivalence relies on rigorous and well-defined experimental protocols. The following outlines a typical methodology for a single-dose, crossover bioequivalence study, as described in the reviewed literature.

Study Design

Most comparative bioavailability studies employ an open-label, randomized, single-dose, two-way crossover design.[3][10][11] This design allows for each subject to serve as their own control, minimizing inter-subject variability. Studies are often conducted under both fed and fasted conditions to assess the impact of food on drug absorption.[3][10][11] A washout period of at least 7 days is typically implemented between treatment periods to ensure complete elimination of the drug from the system.[3]

Subject Population

These studies are generally conducted in healthy adult volunteers.[3][10][11] The number of subjects can range from around 40 to over 50, depending on the statistical power required.[3][10]

Dosing and Administration

Subjects receive a single oral dose of the test and reference formulations in a randomized sequence. For fed studies, the drug is administered after a standardized meal, often high-fat, to assess the maximum potential for food-drug interaction.[3][10][11] For fasting studies, subjects typically fast overnight for at least 10 hours before dosing.[3]

Sample Collection and Analysis

Serial blood samples are collected at predetermined time points, often up to 72 hours post-dose.[3][10][11] Plasma is separated and stored frozen until analysis. The concentration of fenofibric acid in the plasma is determined using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9][10][11]

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods.[10][11] The key parameters for bioequivalence assessment are:

-

Cmax: Maximum plasma concentration.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

-

Tmax: Time to reach maximum plasma concentration.

Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ of the test to reference product fall within the regulatory limits of 80% to 125%.[3][6]

The following diagram illustrates a typical experimental workflow for a bioequivalence study.

Bioequivalence Study Experimental Workflow.

Conclusion

References

- 1. droracle.ai [droracle.ai]

- 2. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-dose bioequivalence of 105-mg fenofibric acid tablets versus 145-mg fenofibrate tablets under fasting and fed conditions: a report of two phase I, open-label, single-dose, randomized, crossover clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]

- 8. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]

- 9. Absolute oral bioavailability of fenofibric acid and this compound in rats determined by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and bioequivalence of two fenofibrate choline formulations in healthy subjects under fed and fasted condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. khu.elsevierpure.com [khu.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

Choline Fenofibrate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of choline fenofibrate. The following sections detail quantitative solubility data, experimental protocols for solubility and stability determination, and key mechanistic and workflow diagrams to support research and development efforts.

Solubility Profile

This compound, the choline salt of fenofibric acid, was developed to improve upon the poor aqueous solubility of its predecessor, fenofibrate.[1][2] This modification results in a hydrophilic compound with significantly enhanced solubility and bioavailability.[1] Quantitative solubility data in various common solvents are summarized below.

Data Presentation: Solubility of this compound

| Solvent | Solubility | Molar Concentration (mM) | Notes | Source(s) |

| Water (H₂O) | 106.6 mg/mL | 252.66 | - | [3][4] |

| Water (H₂O) | 100 mg/mL | 237.02 | Requires sonication | [5][6] |

| Water (H₂O) | 9 mg/mL | 21.33 | At 25°C | [7][8] |

| Ethanol (EtOH) | 55.8 mg/mL | 132.25 | With gentle warming | [3][4] |

| Ethanol (EtOH) | 33.33 mg/mL | 79.00 | Requires sonication | [5] |

| Ethanol (EtOH) | 7 mg/mL | 16.59 | At 25°C | [7] |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | 47.40 | Requires sonication; hygroscopic DMSO can impact solubility | [5] |

| Dimethyl Sulfoxide (DMSO) | 8.44 mg/mL | 19.98 | With gentle warming | [3][4] |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | 11.85 | At 25°C | [7][8] |

| Methanol | Slightly Soluble | - | - | [9] |

Note: Variations in reported solubility values can arise from differences in experimental conditions (e.g., temperature, sonication) and material batches.

Stability Profile

The stability of a drug substance is a critical factor in ensuring its safety and efficacy throughout its shelf life. Stability studies for this compound and its active moiety, fenofibrate, have been conducted under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Data Presentation: Forced Degradation Studies Summary

| Stress Condition | Reagents & Conditions | Observation | Source(s) |

| Acid Hydrolysis | 1 N HCl at 60°C for 30 mins | No degradation observed for the this compound dosage form. | [10] |

| 1 M HCl at 70°C for 2 hours | Fenofibrate showed 26% degradation. | [11] | |

| Base Hydrolysis | 1 N NaOH | Fenofibrate is reported to be very unstable in basic conditions. | [11][12] |

| 0.1 M NaOH at 70°C | Milder conditions used to study the degradation pattern of fenofibrate. | [11] | |

| Oxidative | 3% H₂O₂ at ambient temperature for 30 mins | Fenofibrate showed approximately 15% degradation. | [11] |

| Thermal | 60°C | No degradation observed for the this compound dosage form. | [10] |

| Solid form | Fenofibrate was found to be relatively stable under thermal stress. | [11] | |

| Photolytic | Direct sunlight / UV light | This compound should be protected from direct sunlight. | |

| - | Fenofibrate was found to be relatively stable under photolytic stress. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of solubility and stability studies. This section outlines the protocols for key experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the World Health Organization (WHO) guidelines for determining the equilibrium solubility of an active pharmaceutical ingredient (API).

-

Preparation of Media: Prepare buffer solutions at a minimum of three pH values across the physiological range of 1.2 to 6.8 (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer).[9] Maintain the temperature of the media at 37 ± 1 °C.[9]

-

Addition of API: Add an excess amount of this compound to a flask containing a known volume of the prepared buffer. The amount of API should be sufficient to ensure that undissolved solids remain at the end of the experiment.

-

Equilibration: Agitate the flasks at a constant temperature (37 ± 1 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary tests are recommended to determine the time required to reach equilibrium.

-

Sample Separation: After equilibration, separate the undissolved solids from the solution. This can be achieved by centrifugation followed by filtration through a suitable, non-adsorptive filter (e.g., 0.45 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved this compound in the clear filtrate using a validated, stability-indicating analytical method, such as RP-HPLC.

-

Data Analysis: Perform at least three replicate determinations at each pH condition. The lowest measured solubility across the pH range is used for Biopharmaceutics Classification System (BCS) classification.[9]

Stability-Indicating RP-HPLC Method

This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method used to separate this compound from its degradation products.

-

Chromatographic System:

-

Preparation of Solutions:

-

Standard Solution: Prepare a stock solution of this compound working standard in a suitable diluent (e.g., a mixture of the mobile phase components). Prepare working standards of desired concentrations (e.g., 18-42 µg/mL) by further dilution.[10]

-

Sample Solution: For drug product analysis, dissolve the formulation in the diluent to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm membrane filter.[10]

-

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas.

-

System Suitability: Before analysis, verify the system's suitability by injecting a standard solution and checking parameters such as theoretical plates, tailing factor, and reproducibility (%RSD of replicate injections).

-

Quantification: Calculate the amount of this compound and any degradation products in the sample by comparing their peak areas to those of the standard.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to identify potential degradation pathways.[3]

-

General Preparation: Prepare solutions or suspensions of this compound in a suitable solvent. For solid-state studies, use the API powder. Expose the samples to the stress conditions outlined below, alongside a control sample protected from stress.

-

Acid Hydrolysis: Reflux the sample solution with 1 N HCl at 60°C for 30 minutes.[10] After the specified time, cool the solution and neutralize it with 1 N NaOH.

-

Base Hydrolysis: Reflux the sample solution with 0.1 N or 1 N NaOH. Milder conditions (e.g., lower concentration, shorter time) may be necessary due to the lability of fibrates in alkaline conditions.[11] Cool and neutralize with HCl.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 30 minutes to 2 hours).[11]

-

Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 60°C) in a thermostatically controlled oven.[10]

-

Photolytic Degradation: Expose the sample (solid and/or solution) to a light source according to ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions to separate light-induced changes from thermal effects.

-

Analysis: Analyze the stressed samples using the validated stability-indicating RP-HPLC method. Evaluate the chromatograms for new peaks (degradants) and a decrease in the main peak area.

Mandatory Visualizations

Signaling Pathway

This compound is a prodrug that is rapidly converted to its active metabolite, fenofibric acid. Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in regulating lipid metabolism.[8]

Experimental Workflow

The development and validation of a stability-indicating assay is a systematic process designed to ensure the method is suitable for its intended purpose.

References

- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 2. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lubrizolcdmo.com [lubrizolcdmo.com]

- 9. who.int [who.int]

- 10. researchgate.net [researchgate.net]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. resolvemass.ca [resolvemass.ca]

A Deep Dive into the Preclinical In Vitro Profile of Choline Fenofibrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vitro studies conducted on choline fenofibrate and its active metabolite, fenofibric acid. This compound is a peroxisome proliferator-activated receptor alpha (PPARα) agonist developed to improve lipid profiles and reduce cardiovascular risk. This document summarizes key quantitative data, details experimental methodologies for pivotal in vitro assays, and visualizes the core signaling pathways and workflows.

Core Mechanism of Action: PPARα Activation

This compound is a prodrug that is rapidly converted to its active form, fenofibric acid, in the body. Fenofibric acid exerts its therapeutic effects primarily by activating PPARα, a nuclear receptor that plays a central role in the regulation of lipid metabolism and inflammation.[1] Activation of PPARα leads to a cascade of downstream effects that collectively contribute to an improved lipid profile and anti-inflammatory actions.

Data Presentation: Quantitative In Vitro Effects of Fenofibric Acid

The following tables summarize the key quantitative findings from preclinical in vitro studies on fenofibric acid.

Table 1: Anti-Inflammatory Effects of Fenofibric Acid

| Target | Assay System | Concentration | Observed Effect | Reference |

| Cyclooxygenase-2 (COX-2) | Human recombinant COX-2 enzyme assay | IC50: 48 nM | Inhibition of COX-2 activity | [2] |

| Vascular Cell Adhesion Molecule-1 (VCAM-1) | TNF-α-stimulated Human Aortic Endothelial Cells (HAECs) | 25-200 µM | Inhibition of TNF-α-induced VCAM-1 expression | [3] |

| Intercellular Adhesion Molecule-1 (ICAM-1) | TNF-α-stimulated Human Aortic Endothelial Cells (HAECs) | 25-200 µM | Inhibition of TNF-α-induced ICAM-1 expression | [3] |

Table 2: Effects of Fenofibric Acid on Lipid Metabolism-Related Gene Expression

| Target Gene | Cell Line | Concentration | Change in mRNA Levels | Reference |

| Apolipoprotein C-III (ApoC-III) | Primary human hepatocytes | Dose-dependent | Up to 90% decrease | [2][4] |

| Apolipoprotein A-IV (ApoA-IV) | HepG2 cells | Dose-dependent | Strong increase | [5] |

| Cytochrome P450 3A4 (CYP3A4) | Primary human hepatocytes | Not specified | 2- to 5-fold increase | [6] |

| Cytochrome P450 2C8 (CYP2C8) | Primary human hepatocytes | Not specified | 2- to 6-fold increase | [6] |

| UDP-glucuronyltransferase 1A1 (UGT1A1) | Primary human hepatocytes | Not specified | 2- to 3-fold increase | [6] |

Table 3: Effects of Fenofibric Acid on Endothelial Function

| Parameter | Cell Line/System | Concentration(s) | Observed Effect | Reference |

| Endothelial Nitric Oxide Synthase (eNOS) Protein Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Increased expression | [7] |

| Nitric Oxide (NO) Production | Cardiac Microvascular Endothelial Cells (CMECs) | 50µM | 74.7% increase after 1 hour | |

| Monocyte Adhesion | TNF-α-stimulated Human Aortic Endothelial Cells (HAECs) | Not specified | 31% inhibition | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the in vitro evaluation of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Fibrates downregulate apolipoprotein C-III expression independent of induction of peroxisomal acyl coenzyme A oxidase. A potential mechanism for the hypolipidemic action of fibrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fenofibric acid modulates the human apolipoprotein A-IV gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothelial nitric oxide synthase (eNOS) expression and localization in healthy and diabetic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

Choline Fenofibrate in In Vivo Animal Models of Dyslipidemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline fenofibrate, a choline salt of fenofibric acid, is a third-generation fibric acid derivative developed to improve the bioavailability of fenofibric acid, the active metabolite.[1] Like other fibrates, its primary mechanism of action is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[2][3] Activation of PPARα leads to a cascade of downstream effects, ultimately resulting in reduced plasma triglycerides and, in some cases, modulation of LDL and HDL cholesterol levels.[4] This technical guide provides an in-depth overview of the use of this compound and its active form, fenofibric acid, in preclinical in vivo animal models of dyslipidemia. Due to a scarcity of published studies specifically utilizing the this compound formulation in dyslipidemia models, this guide will also draw upon data from studies of fenofibrate to provide a comprehensive understanding of its effects.

Mechanism of Action: PPARα Activation

This compound rapidly dissociates into choline and fenofibric acid in the gastrointestinal tract.[5] Fenofibric acid is the active moiety that binds to and activates PPARα.[2] PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[6] Upon activation by a ligand like fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

The key outcomes of PPARα activation by fenofibric acid in the context of dyslipidemia include:

-

Increased Lipoprotein Lipase (LPL) Synthesis: PPARα activation upregulates the expression of the LPL gene, leading to increased synthesis and activity of LPL. LPL is a crucial enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the circulation.[4]

-

Decreased Apolipoprotein C-III (ApoC-III) Production: Fenofibric acid suppresses the production of ApoC-III, an inhibitor of LPL. This reduction in ApoC-III further enhances LPL activity and triglyceride clearance.[4]

-

Increased Fatty Acid Oxidation: PPARα activation stimulates the uptake of fatty acids into hepatocytes and their subsequent β-oxidation. This reduces the availability of fatty acids for the synthesis of new triglycerides and VLDL particles in the liver.[4]

-

Modulation of HDL Cholesterol: Fenofibric acid increases the production of apolipoproteins A-I (ApoA-I) and A-II (ApoA-II), the primary protein components of HDL, which can lead to increased HDL cholesterol levels.[2]

Signaling Pathway Diagram

Mechanism of action of this compound.

Experimental Protocols in Animal Models

A variety of animal models are utilized to induce dyslipidemia and evaluate the efficacy of lipid-lowering agents like this compound. The choice of model often depends on the specific aspect of dyslipidemia being investigated.

Common Animal Models and Induction of Dyslipidemia

-

Rats and Mice:

-

High-Fat Diet (HFD)-Induced Dyslipidemia: Wistar or Sprague-Dawley rats, and C57BL/6 mice are commonly fed a diet rich in fat (e.g., 45-60% kcal from fat), often supplemented with cholesterol and cholic acid, for a period of several weeks to induce hypercholesterolemia and hypertriglyceridemia.[7]

-

Triton WR-1339-Induced Hyperlipidemia: This is an acute model where the non-ionic surfactant Triton WR-1339 is administered intraperitoneally. It inhibits lipoprotein lipase, leading to a rapid and significant increase in plasma triglyceride and cholesterol levels.[7]

-

Genetically Modified Models: Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLR-/-) mice are widely used models of atherosclerosis and hypercholesterolemia that more closely mimic human familial hypercholesterolemia.[8]

-

-

Hamsters: The Syrian golden hamster is a well-regarded model for studying cholesterol and lipoprotein metabolism due to its similarity to humans. A high-fat, high-cholesterol diet is effective in inducing a human-like hyperlipidemia.

-

Rabbits: The New Zealand white rabbit is highly sensitive to dietary cholesterol and rapidly develops hypercholesterolemia and atherosclerosis when fed a cholesterol-enriched diet.

-

Dogs: While not as common for induced dyslipidemia studies, certain breeds can have spontaneous hypertriglyceridemia. A study using a micronized, nanocrystal fenofibrate formulation was conducted in dogs with naturally occurring hyperlipidemia.[9]

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a therapeutic agent in an animal model of dyslipidemia.

A generalized experimental workflow.

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative effects of this compound and fenofibrate on lipid parameters in various animal models.

Table 1: Effects of this compound in Dogs (Toxicology Study)

| Species/Model | Treatment and Dose | Duration | Total Cholesterol | Triglycerides | Reference |

| Dog | This compound (100 mg/kg/day) | 3 months | ↓ | ↓ | [10] |

Note: This study was a toxicology assessment, and the lipid-lowering effects were noted as pharmacological effects of fenofibric acid.

Table 2: Effects of Fenofibrate in Rodent Models of Dyslipidemia

| Species/Model | Treatment and Dose | Duration | Total Cholesterol | Triglycerides | HDL-C | LDL-C | Reference |

| Rat (Normal, age-related hypercholesterolemia) | Fenofibrate (300 mg/kg/day) | 5 weeks | ↓ 35.2% | No significant change | - | - | [11] |

| Rat (Wistar, fenofibrate treatment) | Fenofibrate (100 mg/kg/day) | 9 days | ↓ | ↓ | ↓ | - | |

| Diabetic Hyperlipidemic Rats | Fenofibrate (120 mg/kg) | 7 days | ↓ | ↓ | ↑ | ↓ | [3] |

Table 3: Effects of Fenofibrate in a Canine Model of Hyperlipidemia

| Species/Model | Treatment and Dose | Duration | Total Cholesterol | Triglycerides | Reference |

| Dog (with hypertriglyceridemia) | Fenofibrate (median dose 6.4 mg/kg/day) | Until TG normalization (3-9 weeks) | ↓ (in 9 out of 10 dogs) | ↓ 81% (median) | [9] |

Discussion and Conclusion

The available preclinical data, primarily from studies using fenofibrate, demonstrate that the active metabolite of this compound, fenofibric acid, is effective in modulating lipid profiles in various animal models of dyslipidemia. The primary and most consistent effect observed is a significant reduction in plasma triglycerides, which is a direct consequence of PPARα activation leading to enhanced LPL-mediated lipolysis and reduced hepatic VLDL production.

The effects on total cholesterol, LDL-C, and HDL-C are more variable and appear to be dependent on the specific animal model and the nature of the induced dyslipidemia. For instance, in a study on rats with age-related hypercholesterolemia, fenofibrate significantly lowered total cholesterol but had no effect on triglycerides.[11] Conversely, in dogs with hypertriglyceridemia, the most profound effect was on triglycerides.[9]

While specific studies on this compound in animal models of dyslipidemia are limited, the wealth of data on fenofibrate provides a strong foundation for its preclinical evaluation. The improved bioavailability of this compound suggests that it may achieve therapeutic concentrations of fenofibric acid more efficiently.[1] Future research should focus on head-to-head comparisons of this compound with other fenofibrate formulations in established animal models of dyslipidemia to delineate any potential pharmacodynamic advantages.

For researchers and drug development professionals, the selection of an appropriate animal model is critical. Rodent models, particularly genetically modified ones, offer valuable insights into the mechanisms of action and are suitable for high-throughput screening. Larger animal models, such as rabbits and hamsters, may provide more translatable data regarding atherosclerotic plaque development and regression. The data presented in this guide can serve as a reference for designing future preclinical studies to further elucidate the therapeutic potential of this compound in the management of dyslipidemia.

References

- 1. Fenofibrate treatment for severe hypertriglyceridemia in dogs [ouci.dntb.gov.ua]

- 2. Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. Effects of fenofibrate on lipid profiles, cholesterol ester transfer activity, and in-stent intimal hyperplasia in patients after elective coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of a micronized, nanocrystal fenofibrate formulation in treatment of hyperlipidemia in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. Fenofibrate Reduces Age-related Hypercholesterolemia in Normal Rats on a Standard Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of fenofibrate on lipid metabolism in adipose tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Choline Fenofibrate's Impact on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of choline fenofibrate, focusing on its influence on gene expression. This compound, a prodrug of fenofibric acid, is a lipid-lowering agent that primarily modulates lipid metabolism and inflammation through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document details the core signaling pathways, summarizes quantitative gene expression data from various studies, and outlines the experimental protocols used to generate this data.

Core Mechanism of Action: The PPARα Signaling Pathway

This compound is rapidly converted to its active metabolite, fenofibric acid, in the body.[1] Fenofibric acid acts as a potent agonist for PPARα, a nuclear receptor that plays a central role in the regulation of genes involved in lipid and lipoprotein metabolism, as well as inflammation.[1][2][3]

Upon binding by fenofibric acid, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][4] This binding event initiates the transcription of a suite of genes that collectively contribute to the therapeutic effects of the drug.

Quantitative Effects on Gene Expression

The activation of PPARα by fenofibric acid leads to significant changes in the expression of numerous genes. These changes are summarized in the tables below, categorized by their primary metabolic function.

Table 1: Genes Involved in Lipid Metabolism

| Gene | Organism/Cell Line | Fold Change/Effect | Reference |

| Lipoprotein Lipase (LPL) | Hamster (in vivo) | Stimulation of mRNA | [5][6] |

| Human | Stimulation | [7] | |

| Apolipoprotein C-III (APOC3) | Hamster (in vivo) | Strong suppression of mRNA | [5][6] |

| Human | Inhibition | [7] | |

| Apolipoprotein A-I (APOA1) | Human | Upregulation/Overexpression | [1][7] |

| Rat (liver) | Dose-dependent decrease in mRNA | [8] | |

| Apolipoprotein A-II (APOA2) | Human (HepG2 cells) | 2.5-fold increase in mRNA | [9] |

| Human (primary hepatocytes) | 4.5-fold increase in mRNA | [9] | |

| Rat (liver) | Dose-dependent decrease in mRNA | [8] | |

| Apolipoprotein A-IV (APOA4) | Human (HepG2 cells) | Strong dose-dependent increase in mRNA | [10] |

| Rat (liver) | Dose-dependent decrease in mRNA | [8] | |

| Apolipoprotein A-V (APOA5) | Human | Stimulation | [7] |

| Acyl-CoA Oxidase (ACO) | Hamster (in vivo) | Stimulation of mRNA | [5][6] |

| Fatty Acid Synthase (FAS) | Hamster (in vivo) | Strong suppression of mRNA | [5][6] |

| Acetyl-CoA Carboxylase (ACC) | Hamster (in vivo) | Strong suppression of mRNA | [5][6] |

| HMG-CoA Synthase | Hamster (in vivo) | Decreased mRNA | [5][6] |

| HMG-CoA Reductase | Hamster (in vivo) | Decreased mRNA | [5][6] |

| SREBP-2 | Hamster (in vivo) | 2-fold suppression | [5] |

| Apolipoprotein B (APOB) | Human | Downregulation | [7] |

| Cholesteryl Ester Transfer Protein (CETP) | Human | Downregulation | [7] |

Table 2: Genes Involved in Inflammation and Other Pathways

| Gene | Organism/Cell Line | Fold Change/Effect | Reference |

| Tumor Necrosis Factor α (TNF-α) | Mouse (LPS-induced) | Inhibition of production | [11] |

| Interleukin-1β (IL-1β) | Mouse (LPS-induced) | Inhibition of production | [11] |

| Interleukin-6 (IL-6) | Mouse (LPS-induced) | Inhibition of production | [11] |

| Cytosolic Aspartate Aminotransferase (cAspAT) | Human (HepG2 cells) | 40% increase in activity and mRNA | [2] |

| Mouse (C57BL/6) | Decreased mRNA | [2] | |

| Cytosolic Alanine Aminotransferase (cAlaAT) | Human (HepG2 cells) | 100% increase in activity and mRNA | [2] |

| Mouse (C57BL/6) | Decreased mRNA | [2] |

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed in studies investigating the effects of this compound on gene expression.

Cell Culture and Treatment

-

Cell Lines: Human hepatoblastoma (HepG2) and human colorectal adenocarcinoma (Caco-2) cells are frequently used models for liver and intestinal cell function, respectively.[2][10]

-

Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are treated with varying concentrations of fenofibric acid for specified durations. For example, in one study, HepG2 cells were treated with fenofibric acid for 24 hours.[10]

Animal Studies

-

Models: Common animal models include C57BL/6 mice, PPARα knock-out mice, and hamsters.[2][5][12]

-

Administration: Fenofibrate is typically administered orally, often mixed with the diet (e.g., 0.05% w/w in a high-fat diet for 14 weeks) or by gavage.[12]

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., liver, intestine) are collected for analysis.

Gene Expression Analysis

A common workflow for analyzing changes in gene expression is depicted below.

-

RNA Extraction: Total RNA is isolated from cultured cells or homogenized tissues using commercially available kits (e.g., TRIzol reagent) following the manufacturer's instructions.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time Quantitative PCR (RT-qPCR): This technique is used to quantify the expression levels of specific genes. The cDNA is used as a template in a PCR reaction with gene-specific primers. The amplification of the target gene is monitored in real-time using a fluorescent dye. Relative gene expression is often calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

-

Microarray Analysis: This high-throughput method allows for the simultaneous measurement of the expression levels of thousands of genes. Labeled cDNA is hybridized to a microarray chip containing probes for a large number of genes. The intensity of the signal for each probe is proportional to the expression level of the corresponding gene.

-

Nuclear Run-on Assays: This method is used to measure the rate of transcription of specific genes. Intact nuclei are isolated and incubated with labeled nucleotides, which are incorporated into newly transcribed RNA. The labeled RNA is then hybridized to gene-specific probes to quantify the rate of transcription.[2]

Conclusion

This compound, through its active metabolite fenofibric acid, exerts a profound effect on the transcriptome, primarily by activating the nuclear receptor PPARα. This activation leads to a coordinated regulation of genes involved in lipid metabolism and inflammation, ultimately resulting in its therapeutic lipid-lowering and anti-inflammatory effects. The data and methodologies presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development and metabolic disease. Further research continues to elucidate the full spectrum of genes and pathways modulated by this important therapeutic agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Analysis of PPARalpha-dependent and PPARalpha-independent transcript regulation following fenofibrate treatment of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of lipid metabolism and gene expression by fenofibrate in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Lipid changes due to fenofibrate treatment are not associated with changes in DNA methylation patterns in the GOLDN study [frontiersin.org]

- 8. Fibrates influence the expression of genes involved in lipoprotein metabolism in a tissue-selective manner in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fibrates increase human apolipoprotein A-II expression through activation of the peroxisome proliferator-activated receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fenofibric acid modulates the human apolipoprotein A-IV gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fenofibrate regulates obesity and lipid metabolism with sexual dimorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

Choline Fenofibrate in Non-Alcoholic Fatty Liver Disease (NAFLD) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of choline fenofibrate as a therapeutic candidate for Non-Alcoholic Fatty Liver Disease (NAFLD). It details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Introduction to NAFLD and this compound

Non-alcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver condition globally, characterized by the accumulation of excess fat in the liver (hepatic steatosis) in individuals without significant alcohol consumption.[1][2][3] The disease spectrum ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which involves inflammation and liver cell damage, and can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[2][4] The pathogenesis of NAFLD is complex, involving insulin resistance, altered lipid metabolism, oxidative stress, and inflammation.[1][5][6]

This compound is a salt of fenofibric acid and choline.[7][8] In the gastrointestinal tract, it rapidly dissociates into free fenofibric acid, the active metabolite, which is then absorbed.[8][9] Fenofibric acid is a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is highly expressed in the liver and plays a critical role in regulating lipid and glucose metabolism.[7][10][11][12] Its role in modulating these pathways makes it a subject of intensive research for NAFLD treatment.

Mechanism of Action: PPARα Activation

The primary mechanism of this compound is the activation of PPARα.[10][11] As a prodrug, it is converted to fenofibric acid, which then acts as a ligand for PPARα.[10][13] This activation leads to a cascade of downstream effects beneficial for mitigating NAFLD pathology.

Key Molecular Effects:

-

Increased Fatty Acid Oxidation: PPARα activation upregulates the expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation.[11][12][13][14] This enhances the catabolism of fatty acids in the liver, reducing the substrate available for triglyceride synthesis and storage.[11]

-

Regulation of Lipoprotein Metabolism: It increases the synthesis of lipoprotein lipase (LPL), which hydrolyzes triglycerides in lipoproteins, and decreases the production of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[10] This dual action facilitates the clearance of triglyceride-rich lipoproteins. It also promotes the production of high-density lipoprotein (HDL) by upregulating apolipoproteins A-I and A-II.[10]

-

Reduced Triglyceride Synthesis: By promoting fatty acid oxidation, fenofibric acid reduces the availability of fatty acids for esterification into triglycerides, thus lowering hepatic fat accumulation.[11][15]

-

Anti-inflammatory Properties: PPARα activation can suppress inflammatory signaling pathways, including those mediated by NF-κB.[16] This leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and adhesion molecules, which are involved in the progression of steatosis to NASH.[10][12]

Figure 1: Mechanism of action for this compound in NAFLD.

Summary of Quantitative Data

Preclinical Data (Animal Models)

Animal studies consistently demonstrate that fenofibrate ameliorates diet-induced hepatic steatosis, inflammation, and fibrosis.[12] It has shown efficacy in various models, including high-fat diet (HFD), methionine-choline deficient (MCD), and choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) models.[4][17]

Table 1: Effects of Fenofibrate in Animal Models of NAFLD/NASH

| Parameter | Animal Model | Treatment Details | Key Quantitative Results | Reference |

|---|---|---|---|---|

| Liver Histology | HFD-fed mice | 100 mg/kg/day | Significant decrease in hepatic steatosis and inflammatory cell infiltration. | [4][17] |

| MCD-fed mice | 25 mg/kg, BID | Significant reduction in steatosis, inflammation, and fibrosis scores. | [17][18] | |

| PEMT-/- mice on HFD | 0.2% w/w in diet | Completely prevented NAFLD development; partially reversed established steatosis and fibrosis. | [19] | |

| Serum Liver Enzymes | HFD-fed mice | 100 mg/kg/day | Significant reduction in serum ALT and AST levels. | [4][17] |

| MCD-fed mice | 100 mg/kg/day | Significant decrease in serum ALT levels. | [17] | |

| Lipid Profile | Rats with fatty liver | 80 mg/kg/day | Significant reduction in serum Triglyceride (TG) levels. | [11] |

| HFD-fed rats | 20 mg/kg | Reduction in liver fatty acid content. | [11] | |

| Inflammatory Markers | HFD-fed mice | Not specified | Ameliorated the increase in liver inflammatory gene expression. | [12] |

| | CDAHFD-fed mice | 25 mg/kg, BID | Decreased expression of inflammatory cytokines. |[17] |

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; HFD: High-Fat Diet; MCD: Methionine-Choline Deficient; PEMT: Phosphatidylethanolamine N-methyltransferase; BID: Twice a day.

Clinical Data (Human Trials)

Clinical evidence for fenofibrate in NAFLD is promising but still developing. Studies are often limited by small sample sizes or the absence of histological endpoints.[12][19] However, existing trials show improvements in liver enzymes and metabolic parameters.

Table 2: Effects of Fenofibrate in Human NAFLD/NASH Clinical Trials

| Parameter | Study Design | Treatment Details | Key Quantitative Results | Reference |

|---|---|---|---|---|

| Liver Histology | Pilot trial, 16 patients with biopsy-confirmed NAFLD | 200 mg/day for 48 weeks | Significant decrease in hepatocellular ballooning grade (p=0.03). No significant change in steatosis, inflammation, or fibrosis. | [20] |

| Serum Liver Enzymes | Pilot trial, 16 patients | 200 mg/day for 48 weeks | Significant decrease in Alkaline Phosphatase and γ-Glutamyl Transpeptidase (GGT). Reduction in patients with abnormal ALT (93.7% vs 62.5%, p=0.02) and AST (50% vs 18.7%, p=0.02). | [20] |

| Lipid Profile | Pilot trial, 16 patients | 200 mg/day for 48 weeks | Significant decrease in triglycerides and increase in Apolipoprotein A1. | [20] |

| Randomized trial in mixed dyslipidemia | 135 mg/day for 12 weeks | ~34% reduction in serum TG levels from baseline. | [9] | |

| Metabolic Parameters | Pilot trial, 16 patients | 200 mg/day for 48 weeks | Significant decrease in glucose levels. Proportion of patients with metabolic syndrome decreased from 43.7% to 18.7% (p=0.04). | [20] |

| | Clinical trial | 200 mg/day | Reduction in blood glucose and serum triglycerides. |[17] |

Experimental Protocols

Animal Models for NAFLD Research

The choice of animal model is critical for studying NAFLD pathogenesis and evaluating therapeutic agents.[2][21]

-

High-Fat Diet (HFD) Model:

-

Principle: Mimics the Western diet-associated etiology of NAFLD in humans, inducing obesity, insulin resistance, and hepatic steatosis.[2][22][23]

-

Methodology: Rodents (typically C57BL/6 mice or Sprague-Dawley rats) are fed a diet where 45-60% of calories are derived from fat for a period of 8-16 weeks or longer.[22][23] Diets are often supplemented with high fructose or sucrose to accelerate disease progression.[2]

-

Endpoints: Measurement of body weight, glucose tolerance, serum lipids and liver enzymes, and histological analysis of the liver.

-

-

Methionine- and Choline-Deficient (MCD) Diet Model:

-

Principle: Induces rapid progression to steatohepatitis and fibrosis by impairing the synthesis of phosphatidylcholine, which is essential for VLDL assembly and export.[2][24]

-

Methodology: Animals are fed a diet completely lacking methionine and choline for 4-8 weeks.[17][18]

-

Endpoints: Primarily used for studying inflammation and fibrosis. A key limitation is that animals typically lose weight and do not develop insulin resistance, which is contrary to the human condition.[24]

-

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model:

-

Principle: A combination model that induces key features of human NASH, including steatosis, inflammation, and fibrosis, while avoiding the weight loss seen in the MCD model.[17][24]

-

Methodology: Mice are fed a high-fat diet (e.g., 60% fat) that is deficient in choline and contains 0.1% methionine for 6 weeks or more.[18][24]

-

Endpoints: Comprehensive assessment of metabolic syndrome features alongside liver histology.

-

Figure 2: General experimental workflow for a preclinical NAFLD study.

Quantification of Liver Fat

Accurate quantification of hepatic fat is essential for assessing disease severity and treatment efficacy.

-

Histopathological Analysis (Gold Standard):

-

Protocol: Liver tissue is obtained via biopsy, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and often a connective tissue stain like Masson's trichrome.

-

Quantification: A pathologist semi-quantitatively scores the features of NAFLD using the NAFLD Activity Score (NAS) . The NAS is the unweighted sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A score ≥5 is correlated with a diagnosis of "definite NASH." Fibrosis is staged separately (F0-F4).

-

-

Magnetic Resonance Imaging (MRI) - Proton Density Fat Fraction (PDFF):

-

Principle: MRI-PDFF is considered the most accurate and precise non-invasive method for quantifying liver fat.[25][26] It measures the fraction of mobile protons bound to fat relative to the total number of mobile protons (fat + water), providing a direct, quantitative measure of steatosis.

-

Protocol: Requires an MRI scanner with specialized chemical shift-encoded imaging sequences. The patient lies in the scanner, and a series of breath-holds are performed to acquire images of the liver. Post-processing software generates a PDFF map of the entire liver, allowing for region-of-interest analysis.

-

-

Magnetic Resonance Spectroscopy (MRS):

-

Principle: ¹H-MRS non-invasively measures the chemical composition of a specific volume (voxel) of liver tissue, allowing for the quantification of intrahepatocellular lipid (IHCL) content.[27]

-

Protocol: A voxel is placed in a region of the liver, avoiding major blood vessels and bile ducts. A spectrum is acquired, and the areas under the water and lipid peaks are integrated to calculate the fat fraction. It is highly accurate but assesses only a small portion of the liver.[27]

-

Biochemical Assays

-

Liver Function Tests: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Gamma-Glutamyl Transferase (GGT) are measured using standard automated enzymatic assays on a clinical chemistry analyzer.

-

Lipid Profile: Total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol are measured from fasting serum samples using standard colorimetric or enzymatic assays.

-

Insulin Resistance: The Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) is calculated from fasting glucose and insulin levels using the formula: HOMA-IR = [Fasting Insulin (μU/mL) × Fasting Glucose (mg/dL)] / 405.

NAFLD Pathogenesis: Key Signaling Pathways

NAFLD development is a "multiple-hit" process involving a complex interplay of metabolic and inflammatory pathways.[6]

-

Insulin Resistance: A central driver of NAFLD. In the liver, insulin resistance leads to unrestrained gluconeogenesis and increased de novo lipogenesis (DNL).[5][13]

-

De Novo Lipogenesis (DNL): The synthesis of fatty acids from carbohydrates is upregulated in NAFLD. This process is controlled by key transcription factors like Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Carbohydrate-Response Element-Binding Protein (ChREBP).[13]

-

Oxidative Stress: The overload of fatty acids in hepatocytes leads to mitochondrial dysfunction, increasing the production of reactive oxygen species (ROS).[1][6] ROS can damage cellular components, leading to inflammation and cell death.

-

Inflammation and Immune Activation: Lipotoxicity and oxidative stress activate inflammatory pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the recruitment of immune cells to the liver, driving the progression to NASH.[6][13]

-

Fibrosis: Chronic inflammation and hepatocellular injury activate hepatic stellate cells (HSCs), which transform into myofibroblast-like cells and deposit extracellular matrix proteins, leading to liver fibrosis.[5]

Figure 3: Simplified signaling relationships in NAFLD pathogenesis.

Conclusion and Future Directions

This compound, through its active metabolite fenofibric acid, presents a compelling mechanism of action for the treatment of NAFLD by targeting the central PPARα pathway. It effectively enhances fatty acid oxidation while exerting anti-inflammatory effects. Preclinical data are robust, showing clear benefits in reducing steatosis, inflammation, and fibrosis in various animal models.

While clinical data support its positive effects on liver enzymes and metabolic syndrome components, evidence of significant histological improvement in humans remains limited. The future of this compound in NAFLD therapy will depend on the outcomes of large-scale, randomized, placebo-controlled clinical trials with liver biopsy as a primary endpoint. Future research should also explore its efficacy in specific NAFLD patient populations and its potential in combination therapies to address the multifaceted nature of this disease.

References

- 1. Nonalcoholic Fatty Liver Disease: Pathogenesis and Therapeutics from a Mitochondria-Centric Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental models of non-alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. binasss.sa.cr [binasss.sa.cr]

- 6. Molecular pathways of nonalcoholic fatty liver disease development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Liver Protective Effect of Fenofibrate in NASH/NAFLD Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current role of fenofibrate in the prevention and management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular pathways in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of the PPAR-α agonist fenofibrate in severe pediatric burn injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design [frontiersin.org]

- 18. Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fenofibrate, but not ezetimibe, prevents fatty liver disease in mice lacking phosphatidylethanolamine N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A pilot trial of fenofibrate for the treatment of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. experimental-models-of-non-alcoholic-fatty-liver-disease-in-rats - Ask this paper | Bohrium [bohrium.com]

- 22. mdpi.com [mdpi.com]

- 23. An Accessible and Pragmatic Experimental Model of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Experimental models of fatty liver diseases: Status and appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.rsna.org [pubs.rsna.org]

- 26. Noninvasive Quantitative Detection Methods of Liver Fat Content in Nonalcoholic Fatty Liver Disease [xiahepublishing.com]

- 27. Non-invasive means of measuring hepatic fat content - PMC [pmc.ncbi.nlm.nih.gov]

Choline Fenofibrate: A Deep Dive into its Impact on Cardiovascular Inflammation Markers

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate relationship between choline fenofibrate and key cardiovascular inflammation markers. This compound, a prodrug of the well-established lipid-lowering agent fenofibric acid, has demonstrated significant anti-inflammatory properties beyond its primary effects on lipid metabolism. This document provides a comprehensive overview of the quantitative effects of this compound on various inflammatory biomarkers, details the experimental protocols utilized in these assessments, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: PPARα Activation

This compound's therapeutic effects, including its anti-inflammatory actions, are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] As a nuclear receptor, PPARα plays a pivotal role in the regulation of genes involved in lipid and glucose metabolism, as well as inflammation.[1][2] Upon conversion to its active form, fenofibric acid, the drug binds to and activates PPARα. This activation leads to a cascade of downstream effects, including the modulation of inflammatory gene expression. A key mechanism is the interference with the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, resulting in the suppression of various inflammatory cytokines.

Quantitative Impact on Cardiovascular Inflammation Markers

Clinical and preclinical studies have consistently demonstrated the ability of fenofibrate, the active moiety of this compound, to reduce levels of key cardiovascular inflammation markers. The following tables summarize the quantitative data from various studies.

| Marker | Drug Administered | Dosage | Duration | Patient Population | Key Findings | Reference |

| hs-CRP | Fenofibrate | 200 mg/day | 12 weeks | Metabolic Syndrome | 49.5% reduction vs. placebo (P=0.005) | [3] |

| hs-CRP | Fenofibrate | Not Specified | Short-term (≤12 weeks) | Various | Mean reduction of 0.58 mg/L (28.8% decrease) | [4] |

| hs-CRP | Fenofibrate | Not Specified | Not Specified | Hypertriglyceridemic patients with high cardiovascular risk | Significant reduction, particularly in patients with baseline CRP ≥1 mg/L | [5] |

| IL-6 | Fenofibrate | 200 mg/day | 12 weeks | Metabolic Syndrome | 29.8% reduction vs. placebo (P=0.03) | [3] |

| TNF-α | Fenofibrate | Not Specified | Not Specified | Not Specified | Fenofibrate has been shown to reduce TNF-α levels. | |

| Fibrinogen | Fenofibrate | Not Specified | 2 years | Dyslipidemia | 15% decrease | [6] |

| Fibrinogen | Fenofibrate | 250 mg/day | 8 weeks | Coronary heart disease or hypertension | Significant decrease from 300.7 to 252.3 mg/dl (P < 0.01) | [7] |

| ICAM-1 | Fenofibrate | Not Specified | Not Specified | In vitro (Human Aortic Endothelial Cells) | Inhibited TNF-α-induced ICAM-1 expression | [8] |

| VCAM-1 | Fenofibrate | Not Specified | Not Specified | In vitro (Human Aortic Endothelial Cells) | Inhibited TNF-α-induced VCAM-1 expression | [8] |

Note: While many studies utilize fenofibrate, the active metabolite is identical to that of this compound. Studies specifically administering this compound are continually emerging.

Experimental Protocols

The assessment of this compound's impact on cardiovascular inflammation markers typically involves randomized controlled clinical trials. A generalized experimental workflow is as follows:

-

Patient Screening and Enrollment: Participants are recruited based on specific inclusion and exclusion criteria, such as age, lipid profile (e.g., mixed dyslipidemia), and existing cardiovascular risk factors.[9][10] Informed consent is a critical component of this phase.

-

Baseline Assessment: Prior to treatment, baseline levels of inflammatory markers (hs-CRP, IL-6, TNF-α, etc.), lipid panels, and other relevant clinical parameters are measured from blood samples.

-

Randomization and Treatment: Patients are randomly assigned to receive either this compound or a placebo over a defined study period.

-

Follow-up and Monitoring: Regular follow-up visits are conducted to monitor for adverse events and to collect blood samples for repeated measurement of inflammatory markers and other endpoints.

-

Data Analysis: Statistical methods are employed to compare the changes in inflammatory marker levels between the this compound and placebo groups.[11]

Measurement of Inflammatory Markers

-